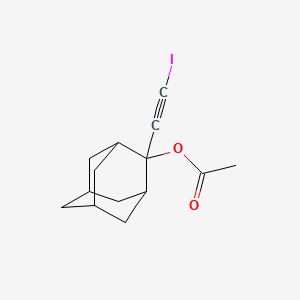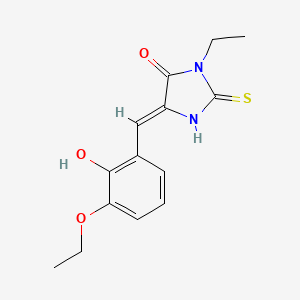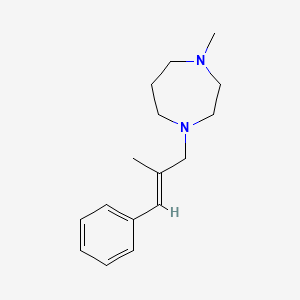
2-(iodoethynyl)-2-adamantyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(iodoethynyl)-2-adamantyl acetate, also known as IEAA, is a chemical compound that has been studied extensively in scientific research. It is a derivative of adamantane, a cyclic hydrocarbon that has been used in the development of antiviral drugs and other pharmaceuticals. IEAA has shown promise in a variety of research applications, including as a tool for studying protein-protein interactions and as a potential treatment for cancer.
Mecanismo De Acción
The mechanism of action of 2-(iodoethynyl)-2-adamantyl acetate is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. By binding to specific domains on target proteins, 2-(iodoethynyl)-2-adamantyl acetate can disrupt the formation of protein complexes that are necessary for normal cellular function. This disruption can lead to changes in cell signaling pathways and ultimately to changes in cellular behavior.
Biochemical and Physiological Effects
2-(iodoethynyl)-2-adamantyl acetate has been shown to have a variety of biochemical and physiological effects in cell culture and animal models. It has been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in some cell types. It has also been shown to have anti-inflammatory effects and to modulate immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(iodoethynyl)-2-adamantyl acetate in lab experiments is its specificity for certain protein domains. This specificity allows researchers to selectively target specific protein-protein interactions and study their roles in cellular function. However, one limitation of 2-(iodoethynyl)-2-adamantyl acetate is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure that 2-(iodoethynyl)-2-adamantyl acetate is used safely in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(iodoethynyl)-2-adamantyl acetate. One area of interest is the development of new drugs based on 2-(iodoethynyl)-2-adamantyl acetate or related compounds. Another area of interest is the use of 2-(iodoethynyl)-2-adamantyl acetate as a tool for studying protein-protein interactions in complex cellular pathways. Additionally, the potential use of 2-(iodoethynyl)-2-adamantyl acetate as a cancer treatment continues to be an area of active research. Further studies are needed to fully understand the mechanism of action of 2-(iodoethynyl)-2-adamantyl acetate and its potential applications in a variety of research fields.
Métodos De Síntesis
2-(iodoethynyl)-2-adamantyl acetate can be synthesized through a multistep process that involves the reaction of 2-bromo-2-methyladamantane with potassium acetate, followed by the addition of iodine and acetic anhydride. This method has been used successfully in several research studies and provides a reliable source of 2-(iodoethynyl)-2-adamantyl acetate for further experimentation.
Aplicaciones Científicas De Investigación
2-(iodoethynyl)-2-adamantyl acetate has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions. It has been shown to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding interaction has been used to study the role of Grb2 in cancer cell growth and proliferation.
Propiedades
IUPAC Name |
[2-(2-iodoethynyl)-2-adamantyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO2/c1-9(16)17-14(2-3-15)12-5-10-4-11(7-12)8-13(14)6-10/h10-13H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCWEQWNIJHKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(C2CC3CC(C2)CC1C3)C#CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid 2-iodoethynyl-adamantan-2-yl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-mercapto-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B5911020.png)
![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911034.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911036.png)

![2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5911053.png)


![N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)
![N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911099.png)
![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)